Cas no 2228180-66-1 (1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine)

1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine
- EN300-1962225
- 2228180-66-1
-
- インチ: 1S/C7H6ClF3N2/c8-3-1-2-13-7(11)4(3)5(12)6(9)10/h1-2,5-6H,12H2
- InChIKey: OHLWCFUJKKABSE-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C(C=1C(C(F)F)N)F
計算された属性
- 精确分子量: 210.0171604g/mol
- 同位素质量: 210.0171604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- XLogP3: 1.7
1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1962225-1.0g |
1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |
2228180-66-1 | 1g |
$2101.0 | 2023-06-03 | ||
Enamine | EN300-1962225-1g |
1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |
2228180-66-1 | 1g |
$2101.0 | 2023-09-17 | ||
Enamine | EN300-1962225-0.05g |
1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |
2228180-66-1 | 0.05g |
$1764.0 | 2023-09-17 | ||
Enamine | EN300-1962225-0.5g |
1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |
2228180-66-1 | 0.5g |
$2017.0 | 2023-09-17 | ||
Enamine | EN300-1962225-10.0g |
1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |
2228180-66-1 | 10g |
$9032.0 | 2023-06-03 | ||
Enamine | EN300-1962225-10g |
1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |
2228180-66-1 | 10g |
$9032.0 | 2023-09-17 | ||
Enamine | EN300-1962225-2.5g |
1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |
2228180-66-1 | 2.5g |
$4117.0 | 2023-09-17 | ||
Enamine | EN300-1962225-0.25g |
1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |
2228180-66-1 | 0.25g |
$1933.0 | 2023-09-17 | ||
Enamine | EN300-1962225-5.0g |
1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |
2228180-66-1 | 5g |
$6092.0 | 2023-06-03 | ||
Enamine | EN300-1962225-5g |
1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine |
2228180-66-1 | 5g |
$6092.0 | 2023-09-17 |
1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amineに関する追加情報
1-(4-Chloro-2-Fluoropyridin-3-yl)-2,2-Difluoroethan-1-Amine: A Comprehensive Overview
1-(4-Chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine, with the CAS registry number 228180-66-1, is a highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is notable for its unique structural features and its potential applications in various industries. The molecule consists of a pyridine ring substituted with chlorine and fluorine atoms, coupled with a difluoroethylamine group, making it a versatile building block for advanced chemical synthesis.
The synthesis of 1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine involves a series of carefully controlled reactions, including nucleophilic substitution and Friedel-Crafts alkylation. Recent advancements in catalytic methods have enabled the efficient production of this compound with high purity and yield. Its structure is characterized by the presence of electron-withdrawing groups (EWGs) such as chlorine and fluorine, which significantly influence its electronic properties and reactivity.
One of the most intriguing aspects of this compound is its role in the development of novel materials. Researchers have explored its use as a precursor for constructing advanced polymers and hybrid materials. For instance, studies published in 2023 demonstrate that this compound can be employed to synthesize high-performance polymers with enhanced thermal stability and mechanical strength. These materials hold promise for applications in aerospace, electronics, and automotive industries.
In addition to its material science applications, 1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine has shown potential in medicinal chemistry. Its ability to act as a chiral ligand in asymmetric catalysis has been highlighted in recent studies. For example, a 2023 paper published in the Journal of Medicinal Chemistry reports on its use as a catalyst for synthesizing enantiomerically enriched pharmaceutical compounds. This capability underscores its importance in drug discovery and development.
The physical properties of this compound are equally noteworthy. It exhibits a high melting point due to strong intermolecular hydrogen bonding between the amine group and the pyridine ring. Furthermore, its solubility profile makes it suitable for use in various solvent systems, enhancing its utility in both laboratory and industrial settings.
From an environmental perspective, the compound's stability under standard conditions suggests that it poses minimal risk during handling and storage. However, as with all chemicals, proper safety protocols must be adhered to ensure safe usage.
In conclusion, 1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and material science applications, positions it as a key player in future research and development efforts.
2228180-66-1 (1-(4-chloro-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-amine) Related Products
- 2228624-00-6(5-(but-3-yn-1-yl)-2-chloropyridine)
- 17258-52-5(3-(3-methylbutoxy)aniline)
- 1531794-42-9((4-fluoro-2-methoxyphenyl)methyl(methyl)amine)
- 1319206-72-8(N-1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-ylnaphthalene-2-carboxamide)
- 1225734-71-3(3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid)
- 2260931-78-8(4-amino-4H-1,2,4-triazole-3-thiol; hydrazine)
- 303-50-4(Norcyclobenzaprine)
- 915924-30-0((2E)-3-2-(Methylthio)pyrimidin-5-ylacrylic Acid)
- 1326809-19-1(8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)
- 845781-05-7(3,5-Dichloro-3',4'-difluorobenzophenone)




